molecular formula C10H8N2O2 B2835137 8-Aminoisoquinoline-5-carboxylic acid CAS No. 1936191-65-9

8-Aminoisoquinoline-5-carboxylic acid

Cat. No.: B2835137
CAS No.: 1936191-65-9
M. Wt: 188.186
InChI Key: BFNMFLWKYODNIA-UHFFFAOYSA-N
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Description

8-Aminoisoquinoline-5-carboxylic acid (CAS 1936191-65-9) is a high-value, multifunctional heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. With the molecular formula C 10 H 8 N 2 O 2 and a molecular weight of 188.18 g/mol, this compound features both an aromatic amine and a carboxylic acid functional group on an isoquinoline scaffold, allowing for diverse chemical modifications and derivatization . This compound is particularly valuable as a precursor in pharmaceutical research for the synthesis of more complex molecules. The presence of the 8-amino group makes it a suitable ligand for transition metal complexation, which is applicable in catalytic C-H activation processes—a key methodology for creating carbon-carbon bonds in complex molecule synthesis . Furthermore, the carboxylic acid group can be readily converted to amide linkages, enabling its use in the development of potential bioactive agents. Similar 8-aminoquinoline amide derivatives have been extensively studied for their notable biological activities, including anticancer and antiviral properties, highlighting the potential of this chemical scaffold in drug discovery programs . Key Applications: A versatile synthetic intermediate for constructing complex heterocyclic systems. A directing group and ligand in transition metal-catalyzed reactions. A key precursor in the development of potential therapeutic agents. Handling and Storage: For prolonged stability, store in a cool, dark place under an inert atmosphere at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

8-aminoisoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-2-1-7(10(13)14)6-3-4-12-5-8(6)9/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNMFLWKYODNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936191-65-9
Record name 8-aminoisoquinoline-5-carboxylic acid
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The Significance of Isoquinoline Scaffolds in Modern Chemical Synthesis and Drug Discovery

The isoquinoline (B145761) scaffold, a structural isomer of quinoline (B57606) composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgbenthamdirect.com This designation stems from its recurring presence in a vast number of biologically active compounds, including natural alkaloids and synthetic pharmaceuticals. rsc.org The rigid, planar structure of the isoquinoline core provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets such as enzymes and receptors.

The versatility of the isoquinoline framework allows for the development of compounds with a wide spectrum of pharmacological activities. wisdomlib.org Derivatives have been extensively explored and have shown potential as antitumor, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. wisdomlib.orgnumberanalytics.comamerigoscientific.com For example, the natural alkaloid berberine, which features an isoquinoline core, has demonstrated broad-spectrum antimicrobial activity. amerigoscientific.com The ability of this scaffold to be readily functionalized at various positions enables chemists to fine-tune the electronic and steric properties of the molecule, optimizing its potency and selectivity for a given biological target. rsc.org This inherent adaptability has made isoquinolines a cornerstone in the design and discovery of new drugs, with at least 38 isoquinoline-based therapeutic drugs currently in clinical application or trials for a wide range of diseases. benthamdirect.com

Historical Context and Evolution of Research on 8 Aminoisoquinoline 5 Carboxylic Acid

The journey of the isoquinoline (B145761) ring system began with its first isolation from coal tar in 1885. wikipedia.org Early research focused on understanding its fundamental properties and developing synthetic methodologies, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, which remain relevant today. wisdomlib.orgontosight.ai The evolution of research from the parent isoquinoline to specifically functionalized derivatives like 8-Aminoisoquinoline-5-carboxylic acid reflects the broader progression of medicinal chemistry.

Initially, research centered on naturally occurring isoquinoline alkaloids, such as papaverine (B1678415) and morphine, and their derivatives. rsc.orgwikipedia.org Over time, the focus expanded to the rational design and synthesis of novel isoquinoline-based compounds. The introduction of functional groups, such as amino (-NH2) and carboxylic acid (-COOH) moieties, was a pivotal step. These groups not only influence the molecule's biological activity but also serve as synthetic handles for further chemical modification.

The development of amino- and carboxy-substituted quinolines and isoquinolines has been driven by the need for versatile building blocks in organic synthesis. For instance, research into related compounds like 8-hydroxyquinoline (B1678124) derivatives has shown that functional groups at the 8-position, combined with others on the benzene (B151609) ring, are crucial for biological activity, including enzyme inhibition. nih.gov The synthesis of various aminoquinoline and isoquinoline carboxylic acid derivatives has been explored to create amides and other derivatives, demonstrating their utility as intermediates in the construction of more complex, biologically interesting molecules. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 8 Aminoisoquinoline 5 Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of electronic structure and the prediction of reactivity. These methods, grounded in the principles of quantum mechanics, provide a quantitative description of molecular orbitals and charge distribution, which are key determinants of a molecule's chemical nature.

Density Functional Theory (DFT) has emerged as a robust and widely used method for the geometry optimization of molecules. google.commdpi.comresearcher.lifefaccts.de This approach is favored for its balance of computational cost and accuracy. google.com For 8-Aminoisoquinoline-5-carboxylic acid, a DFT study would begin with the construction of an initial three-dimensional structure. The geometry optimization process then systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement that corresponds to the lowest electronic energy—the ground state geometry.

The optimization is typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals of the electrons. researchgate.netnih.gov The process concludes when the forces on all atoms are negligible, and the structure represents a true energy minimum on the potential energy surface. This optimized geometry is the foundational piece of data for all subsequent electronic property calculations.

The predicted ground state geometry for this compound would likely feature a planar isoquinoline (B145761) ring system. The amino and carboxylic acid groups, being substituents on this aromatic framework, would have specific orientations relative to the ring. The planarity of the amino group and the orientation of the carboxylic acid's hydroxyl group would be key parameters determined by the optimization.

Table 1: Representative Bond Lengths and Angles for an Optimized Quinoline (B57606) Derivative (as an illustrative example) Note: This table is illustrative and does not represent actual calculated data for this compound, as specific literature is unavailable. The data is based on typical values for related structures.

ParameterValue
C-N (in ring)~1.37 Å
C-C (aromatic)~1.40 Å
C-N (amino)~1.38 Å
C-C (carboxyl)~1.50 Å
C=O~1.22 Å
C-O-H Angle~109°
C-N-H Angle~120°

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. numberanalytics.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. numberanalytics.com A smaller gap generally indicates higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group on the isoquinoline core would significantly influence the energies and distributions of the HOMO and LUMO. The HOMO is expected to have significant contributions from the amino group and the aromatic ring, while the LUMO is likely to be localized more towards the carboxylic acid group and the isoquinoline nitrogen.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2.

Chemical Potential (μ): The escaping tendency of electrons. Calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the ability to accept electrons. Calculated as ω = μ2 / (2η).

Table 2: Illustrative Reactivity Descriptors for a Fictional Amino-Substituted Aromatic Acid Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

DescriptorValue (eV)
EHOMO-5.8
ELUMO-1.9
HOMO-LUMO Gap3.9
Ionization Potential (I)5.8
Electron Affinity (A)1.9
Chemical Hardness (η)1.95
Chemical Potential (μ)-3.85
Electrophilicity Index (ω)3.79

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. wuxiapptec.comyoutube.com The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the interaction energy. wuxiapptec.com

The resulting map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. youtube.com Green and yellow regions represent intermediate potentials. youtube.com

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the isoquinoline ring. researchgate.net The amino group's nitrogen would also exhibit negative potential, though its reactivity is influenced by its electron-donating nature into the ring. Regions of positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups. researchgate.netwikimedia.org This detailed charge distribution map provides a more nuanced picture of reactivity than FMO analysis alone.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netresearchgate.netuba.ar It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. nih.gov

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

In this compound, significant intramolecular interactions would be expected. These could include:

Hyperconjugation: Delocalization of electron density from the lone pair of the amino nitrogen into the antibonding orbitals of the isoquinoline ring (n → π*).

Resonance: Delocalization of π-electrons within the aromatic system.

Intramolecular Hydrogen Bonding: A potential hydrogen bond between the amino group's hydrogen and the carboxylic acid's carbonyl oxygen, or between the carboxylic acid's hydroxyl hydrogen and the isoquinoline nitrogen.

The magnitudes of the E(2) values for these interactions would quantify their importance in stabilizing the molecule's structure.

Table 3: Hypothetical NBO Donor-Acceptor Interactions and Stabilization Energies for this compound Note: This table is hypothetical and for illustrative purposes.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N(amino)π(C-C)ring~5-10
π(C=C)ringπ(C=C)ring~15-25
LP(2) O(carbonyl)σ*(N-H)amino~2-5

Mechanistic Insights into Reactions Involving this compound

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the identification of transition states and intermediates. rsc.org

A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for a reaction to occur. ucsb.edu Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. ucsb.edu

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the carboxylic acid or amino groups, transition state theory calculations can be employed to determine the activation energies and reaction rates. science.gov The process involves proposing a plausible reaction mechanism and then locating the transition state structure for each step. ucsb.edu

For example, in an electrophilic substitution reaction on the isoquinoline ring, a computational study would model the approach of the electrophile to different positions on the ring, calculate the energies of the corresponding transition states, and thereby predict the most likely site of substitution. The geometry of the transition state would reveal the extent of bond formation and bond breaking at the peak of the energy barrier.

The elucidation of reaction pathways provides a detailed, step-by-step description of how a reaction proceeds at the molecular level. This information is invaluable for understanding reactivity and for designing new synthetic routes.

Computational Modeling of Directing Group Effects in Catalysis

Theoretical studies are crucial for understanding how the amino and carboxylic acid functional groups on the isoquinoline scaffold of this compound would direct reactions in a catalytic cycle. Quantum mechanical calculations, such as Density Functional Theory (DFT), would be instrumental in modeling transition states and reaction pathways. Such models could predict the regioselectivity and stereoselectivity imparted by the molecule when it or its derivatives act as ligands or directing groups in metal-catalyzed reactions.

Table 1: Hypothetical Parameters for Modeling Directing Group Effects

ParameterComputational MethodPotential Finding
Transition State EnergyDFT (e.g., B3LYP/6-31G*)Determination of the lowest energy pathway for a C-H activation reaction.
Non-Covalent Interaction (NCI) AnalysisNCI PlotsVisualization of steric and electronic interactions guiding the substrate.
Natural Bond Orbital (NBO) AnalysisNBO CalculationsQuantification of charge transfer between the directing group and a metal center.

This table is illustrative and does not represent published data.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations could provide profound insights into the dynamic behavior of this compound. By simulating the molecule's movement over time in a solvent, researchers could map its conformational landscape, identifying the most stable three-dimensional structures. Furthermore, these simulations can elucidate the intricate network of interactions between the solute and solvent molecules, which is critical for understanding its solubility and reactivity in different media. Such simulations would typically involve running nanoseconds of trajectory to ensure adequate sampling of the conformational space.

In Silico Prediction of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, its Ultraviolet-Visible (UV-Vis) absorption spectrum, and its infrared (IR) vibrational frequencies. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis spectra, while standard DFT calculations can provide accurate predictions of NMR and IR spectra.

Table 2: Illustrative Data from a Hypothetical In Silico Spectroscopic Analysis

Spectroscopic TechniquePredicted ParameterCalculated Value (Arbitrary Units)
¹H NMRChemical Shift (ppm) for H at C47.85
¹³C NMRChemical Shift (ppm) for C5-COOH168.2
UV-Visλmax (nm)320
IRC=O Stretch (cm⁻¹)1715

This table is for illustrative purposes only and is not based on published experimental or computational data.

While the framework for these computational studies is well-established, their specific application to this compound remains an open area for future research. The findings from such studies would be invaluable for designing new catalysts, understanding biological interactions, and developing novel materials based on the isoquinoline scaffold.

Coordination Chemistry and Supramolecular Assembly of 8 Aminoisoquinoline 5 Carboxylic Acid

Ligand Design and Coordination Modes of 8-Aminoisoquinoline-5-carboxylic acid

This compound is a heteroditopic ligand, meaning it possesses two or more different types of coordinating sites. polimi.it The primary coordination sites are the nitrogen atom of the isoquinoline (B145761) ring and the deprotonated carboxylate group. The presence of the amino group at the 8-position introduces an additional potential coordination site, enhancing the ligand's versatility.

The principal coordination modes observed for this ligand and its analogs include:

Monodentate Coordination: The ligand can coordinate to a metal center through either the isoquinoline nitrogen or one of the carboxylate oxygen atoms.

Bidentate Chelation: The most common mode involves the formation of a stable five-membered ring by coordinating to a metal ion through both the isoquinoline nitrogen and the amino nitrogen. Alternatively, the carboxylate group can act as a bidentate chelate.

Bridging Coordination: The ligand can bridge two or more metal centers. This is often achieved through the carboxylate group, which can adopt syn-syn, syn-anti, or anti-anti bridging modes. The isoquinoline nitrogen and the amino group can also participate in bridging, leading to the formation of polynuclear complexes and coordination polymers.

The combination of a neutral pyridinic-type nitrogen and a negatively charged carboxylate group is a successful strategy in the formation of a variety of coordination polymers with d-block metal ions. polimi.it The addition of the amino group in this compound further expands the potential for creating complex, higher-dimensional structures.

Functional Group Potential Coordination Role Common Modes
Isoquinoline NitrogenLewis BaseMonodentate, Bidentate (with amino group)
Carboxylic AcidAnionic DonorMonodentate, Bidentate Chelate, Bridging
Amino GroupLewis BaseMonodentate, Bidentate (with isoquinoline N)

Synthesis and Structural Diversity of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. polimi.it Solvothermal and hydrothermal methods are frequently employed as they can promote the crystallization of products and lead to thermodynamically stable phases. nih.gov The structural diversity of the resulting complexes is highly dependent on the reaction conditions.

Depending on the stoichiometry of the reactants, the nature of the metal ion, and the reaction conditions, both mononuclear (containing a single metal center) and polynuclear (containing multiple metal centers) compounds can be isolated.

Mononuclear Complexes: In these compounds, one or more ligands coordinate to a single metal ion. The remaining coordination sites on the metal are typically occupied by solvent molecules or other co-ligands. Sterically bulky ligands can favor the formation of mononuclear complexes. dalalinstitute.com

Polynuclear Complexes: These are formed when this compound acts as a bridging ligand, connecting multiple metal centers. This can lead to discrete clusters or extended one-, two-, or three-dimensional coordination polymers. polimi.it The study of mixed-ligand complexes, where this compound is used alongside other organic ligands, can also yield intricate polynuclear structures. nih.gov

Characterization of these compounds is typically achieved through single-crystal X-ray diffraction, which provides definitive information about the molecular structure, and various spectroscopic techniques like FTIR and UV-Vis. researchgate.net

The final architecture of a coordination compound is dictated by a delicate balance of several factors:

Nature of the Metal Ion: The coordination number, preferred geometry, size, and charge of the metal ion are critical. dalalinstitute.com For instance, lanthanide ions, with their high coordination numbers, can promote the formation of highly connected three-dimensional networks. nih.gov

Solvent System: The polarity and coordinating ability of the solvent can play a crucial role. Solvents can act as competing ligands, be incorporated into the final structure, or influence the self-assembly process through solvophobic/solvophilic interactions. polimi.it For the related isoquinoline-5-carboxylic acid, the ratio of DMF to ethanol (B145695) was found to be crucial in selecting the formation of different 2D coordination polymer phases with Cu(II). polimi.it

pH of the Reaction Medium: The pH affects the protonation state of both the carboxylic acid and the amino group, thereby altering their coordinating ability.

Temperature and Pressure: In solvothermal syntheses, temperature influences reaction kinetics and can lead to different crystalline phases. nih.gov

Formation and Architectural Properties of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing this compound Derivatives

The ability of this compound and its derivatives to act as versatile bridging ligands makes them excellent candidates for the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). researchgate.netnih.gov These materials are formed by linking metal ions or clusters (nodes) with organic ligands (linkers) to create extended, often porous, structures. nih.gov

The modular nature of CPs and MOFs allows for a "design" approach, where the properties of the final material can be tuned by carefully selecting the metal and ligand components. researchgate.net The rigid isoquinoline backbone of the ligand provides structural integrity, while the multiple coordinating groups allow for the formation of diverse network topologies. The use of heteroditopic ligands like this compound can lead to novel architectures and properties. polimi.it By varying synthetic conditions, it's possible to control the dimensionality of the resulting polymer, from 1D chains to 2D layers and 3D frameworks.

Architectural Feature Influence of this compound
Dimensionality Bridging capability of carboxylate and amino-isoquinoline groups can yield 1D, 2D, or 3D structures.
Topology The angle between the coordinating groups dictates the geometry of the network.
Porosity The length and rigidity of the ligand can lead to the formation of pores and channels within the framework.
Functionality The uncoordinated amino groups can be available for post-synthetic modification or can impart specific chemical properties to the pores.

Investigation of Spectroscopic and Electronic Properties of Metal-8-Aminoisoquinoline-5-carboxylic acid Adducts

Spectroscopic techniques are indispensable for characterizing metal-ligand adducts and probing their electronic properties.

Infrared (IR) Spectroscopy: FTIR is particularly useful for confirming the coordination of the carboxylate group. Upon deprotonation and coordination to a metal center, the strong C=O stretching vibration (typically around 1700 cm⁻¹) of the free carboxylic acid is replaced by two new bands corresponding to the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the COO⁻ group. The difference between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate (monodentate, bidentate chelate, or bridging). polimi.it Changes in the vibration modes of the isoquinoline ring and the N-H bends of the amino group also confirm their involvement in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions within the molecule. Ligand-centered π→π* and n→π* transitions are typically observed. Upon coordination to a metal ion, new bands may appear in the visible region due to d-d transitions (for transition metals) or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. researchgate.net These spectra are sensitive to the coordination environment and geometry of the metal ion.

Luminescence Spectroscopy: Many quinoline (B57606) derivatives and their metal complexes exhibit fluorescence or phosphorescence. The emission properties are often modulated upon complexation, which can be influenced by the nature of the metal ion, the rigidity of the resulting structure, and the presence of charge transfer states.

Spectroscopic Technique Information Gained Typical Observations
FTIR Confirmation of coordination, coordination mode of carboxylateDisappearance of C=O stretch, appearance of ν_asym(COO⁻) and ν_sym(COO⁻), shifts in ring vibrations
UV-Vis Electronic transitions, coordination geometryShifts in ligand-centered bands, appearance of new d-d or charge transfer bands
Luminescence Emission propertiesQuenching or enhancement of ligand fluorescence, appearance of new emission bands

Applications in Supramolecular Chemistry

Beyond the formation of strong coordination bonds, this compound and its metal complexes are adept at participating in weaker, non-covalent interactions that are the cornerstone of supramolecular chemistry. These interactions, including hydrogen bonding and π-π stacking, play a crucial role in organizing molecules into higher-order, functional assemblies.

Hydrogen Bonding: The presence of the carboxylic acid (or carboxylate) group and the amino group makes this ligand an excellent hydrogen bond donor and acceptor. In the solid state, these groups can form extensive hydrogen-bonding networks, linking individual complex units into 2D sheets or 3D architectures. researchgate.net Coordinated or lattice solvent molecules (like water) can also participate in and extend these networks. mdpi.com

The interplay of covalent coordination bonds and non-covalent supramolecular interactions allows for the construction of complex systems where the arrangement of components in three-dimensional space can be precisely controlled. nih.gov This "reticular chemistry" approach is fundamental to creating materials with tailored properties for applications in areas such as selective adsorption and catalysis. researchgate.net

Catalytic Applications of 8 Aminoisoquinoline 5 Carboxylic Acid As a Ligand or Directing Group

Transition Metal-Catalyzed Organic Transformations Facilitated by 8-Aminoisoquinoline-5-carboxylic acid Derivatives

Derivatives of 8-aminoisoquinoline (B1282671), employed as N,N-bidentate directing groups, have proven exceptionally effective in a wide array of organic transformations catalyzed by transition metals. researchgate.net This strategy has been successfully applied using various late transition metals, including palladium, nickel, cobalt, and rhodium, to forge new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. researchgate.netnih.govnih.govnih.gov The power of this auxiliary lies in its ability to form a stable five-membered metallacycle upon coordination to the metal catalyst, an intermediate that is central to the C–H activation process.

The general approach involves the formation of an amide between the 8-aminoisoquinoline core and a carboxylic acid-containing substrate. This covalent attachment ensures that the directing group remains tethered to the substrate throughout the catalytic cycle until its optional subsequent removal. nih.govsemanticscholar.org The presence of the 5-carboxylic acid group on the isoquinoline (B145761) framework offers a valuable point for modification. For example, its conversion to an ester or amide can modulate the electronic properties of the aromatic system, which in turn can influence the kinetics and efficiency of the catalytic cycle. This tunability is a key aspect of modern catalyst design.

Directed C-H Activation and Functionalization Reactions

The primary application of the 8-aminoisoquinoline scaffold is in directing the activation and subsequent functionalization of C(sp²)–H and C(sp³)–H bonds. researchgate.netresearchgate.net The chelation-assisted mechanism brings the metal center into a fixed geometry relative to the substrate's C–H bonds, enabling reactions that would otherwise be unselective or require harsh conditions.

A prominent example is the palladium-catalyzed arylation of C–H bonds. researchgate.net In a typical reaction, a substrate bearing the 8-aminoisoquinoline directing group is coupled with an aryl halide. The catalytic cycle proceeds through a C–H cleavage step to form a palladacycle intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the arylated product. Nickel has also emerged as a cost-effective and highly effective catalyst for these transformations, capable of promoting the arylation of both aromatic and aliphatic C–H bonds with high functional group tolerance. nih.gov

The scope of functionalization is broad and includes not only arylation but also:

Alkylation: The introduction of alkyl groups using alkyl halides.

Alkenylation: The formation of C–C double bonds using alkenes or alkenyl halides.

Amination: The direct formation of C–N bonds. researchgate.net

Sulfonylation: The introduction of sulfonyl groups. researchgate.net

The selection of catalyst, base, and solvent is critical for optimizing these reactions. The following table illustrates a typical optimization study for a related nickel-catalyzed C(sp²)–H arylation directed by an 8-aminoquinoline (B160924) amide, highlighting the importance of these parameters.

Table 1: Optimization of Ni-Catalyzed C(sp²)–H Arylation of N-(quinolin-8-yl)benzamide with 4-Iodotoluene¹
EntryNi Catalyst (mol %)Base (equiv)SolventTemp (°C)Yield (%)
1Ni(OAc)₂ (10)K₂CO₃ (2.0)Toluene12025
2Ni(OAc)₂ (10)Cs₂CO₃ (2.0)Toluene12048
3NiBr₂ (10)Cs₂CO₃ (2.0)Toluene12075
4NiBr₂ (10)Cs₂CO₃ (2.0)Dioxane12088
5NiBr₂ (10)Cs₂CO₃ (2.0)DMF12092
6 NiBr₂ (10) Cs₂CO₃ (2.0) DMA 120 95

¹Data adapted from studies on the analogous 8-aminoquinoline system to illustrate general principles of reaction optimization. nih.gov

Cross-Coupling Methodologies

The use of 8-aminoisoquinoline-based directing groups enables powerful cross-coupling methodologies that proceed via direct C–H activation, bypassing the need for pre-functionalized starting materials like organoboron or organozinc reagents. researchgate.net This approach is highly atom-economical and streamlines synthetic routes. In these reactions, the C–H bond of the substrate effectively acts as the nucleophilic partner, coupling directly with an electrophilic reagent.

For instance, nickel-catalyzed reductive 1,2-dialkynylation of alkenes has been achieved using an 8-aminoquinoline directing group. researchgate.net This transformation proceeds under mild conditions and provides direct access to synthetically versatile 1,5-diynes. The directing group facilitates a migratory insertion/reductive-coupling process, demonstrating a novel pathway for complex bond construction. These methods showcase how directing group strategies can expand the toolbox of cross-coupling chemistry beyond traditional named reactions.

Development of Asymmetric Catalysts Utilizing Chiral this compound Scaffolds

A significant frontier in C–H activation is the development of enantioselective transformations. Creating chiral catalysts based on the 8-aminoisoquinoline scaffold is a promising strategy to achieve this goal. mdpi.comrsc.orgnih.govresearchgate.net Asymmetry can be introduced in several ways:

Chiral Ligands: A chiral ligand can be used in conjunction with an achiral metal catalyst and the directing group to create a chiral environment around the metal center. Recent work has shown that a C5-iodinated 8-aminoquinoline auxiliary, when paired with a chiral BINOL-derived ligand, can facilitate palladium-catalyzed enantioselective arylation of unactivated β-C(sp³)–H bonds. nih.gov

Chiral Directing Groups: The 8-aminoisoquinoline scaffold itself can be rendered chiral. This can be achieved by synthesizing derivatives with stereocenters on the heterocyclic ring system. For example, chiral diamines based on the related 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in rhodium and iridium complexes for the asymmetric transfer hydrogenation of imines, yielding chiral amines with moderate to good enantioselectivity. mdpi.com This demonstrates the principle that a chiral version of the isoquinoline core can effectively transfer stereochemical information during catalysis.

The development of such systems is crucial for the synthesis of enantiopure pharmaceuticals and natural products, where precise control of stereochemistry is paramount. The 5-carboxylic acid position on the 8-aminoisoquinoline ring provides a convenient attachment point for chiral auxiliaries, further expanding the possibilities for designing novel asymmetric catalysts. nih.gov

Mechanistic Elucidation of Catalytic Cycles through Combined Experimental and Computational Studies

Understanding the detailed mechanism of these catalytic cycles is essential for reaction optimization and the rational design of new catalysts. princeton.edu A combination of experimental techniques (kinetics, isotope effect studies, isolation of intermediates) and computational modeling (Density Functional Theory, DFT) has provided significant insight into the C–H activation process directed by 8-aminoquinoline-type auxiliaries. nih.govchemrxiv.org

The generally accepted catalytic cycle for a Ni(II)-catalyzed C–H arylation involves several key steps:

Ligand Coordination: The substrate, bearing the 8-aminoisoquinoline amide group, coordinates to the Ni(II) center through the isoquinoline nitrogen and the deprotonated amide nitrogen. This step is often base-mediated. chemrxiv.org

C–H Activation: The chelated complex undergoes C–H bond cleavage at the substrate to form a five-membered nickelacycle. This is widely believed to occur via a concerted metalation-deprotonation (CMD) pathway, where the C–H bond is broken with the assistance of a base or an anionic ligand (like acetate (B1210297) or carbonate). chemrxiv.org This step is often turnover-limiting.

Oxidative Addition/Reductive Elimination: While a traditional Ni(0)/Ni(II) cycle is possible, mechanistic studies suggest that for C–H arylation with aryl iodides, the reaction may proceed through a Ni(II)/Ni(IV) cycle or a redox-neutral pathway involving the nickelacycle. nih.gov For example, the nickelacycle can react with the aryl iodide, leading to the formation of the C–C bond and regeneration of the active Ni(II) catalyst.

Mechanistic studies have revealed the critical and sometimes counterintuitive role of additives. For instance, in Ni-catalyzed C(sp³)–H functionalization, detailed studies showed that the common base Na₂CO₃ can hinder catalysis by forming a deleterious off-cycle resting state. chemrxiv.org Replacing it with a stronger base like NaOtBu was found to improve catalytic turnover and allow for milder reaction conditions. chemrxiv.org Carboxylate additives have also been proposed to play a key role in the C–H activation step by facilitating the proton transfer in the CMD mechanism. chemrxiv.org

Catalyst Design and Optimization Strategies

The rational design and optimization of catalysts are driven by mechanistic understanding and empirical screening. For systems based on the this compound directing group, several strategies can be employed to enhance performance, including reactivity, selectivity, and substrate scope.

Ligand Modification: The directing group itself is a primary target for optimization. The electronic and steric properties of the isoquinoline ring can be tuned through substitution. The 5-carboxylic acid group is an ideal handle for this purpose; converting it to esters or amides with varying steric bulk or electronic character can fine-tune the ligand's properties. nih.gov As seen in asymmetric catalysis, strategic substitution at the C5-position can enable enantiocontrol that is otherwise absent. nih.gov

Choice of Transition Metal: The identity of the metal catalyst is fundamental. Palladium is highly effective but expensive. First-row transition metals like nickel and cobalt have gained significant attention as more sustainable and economical alternatives. nih.govchemrxiv.org Nickel catalysts can exhibit unique reactivity and are particularly effective in C–H arylation and alkylation. nih.gov Cobalt catalysts have been shown to operate through distinct single-electron transfer (SET) mechanisms in some C–H functionalizations of 8-aminoquinolines. shu.ac.uk Rhodium is also highly effective, particularly for coupling with alkenes and alkynes. nih.govresearchgate.netacs.org

Reaction Condition Optimization: The choice of base, solvent, additives, and temperature is crucial. As mechanistic studies have shown, the base can be more than just a stoichiometric proton acceptor and can actively participate in or inhibit the catalytic cycle. chemrxiv.org Similarly, coordinating solvents can stabilize or destabilize key intermediates. High-throughput experimentation combined with data analysis is increasingly used to rapidly screen these parameters and identify optimal conditions for complex catalytic transformations. researchgate.net

Through the careful interplay of these design and optimization strategies, catalytic systems employing this compound derivatives can be tailored to achieve a wide range of challenging and valuable chemical transformations.

Future Directions and Interdisciplinary Research Opportunities for 8 Aminoisoquinoline 5 Carboxylic Acid

Integration with Advanced Materials Science for Novel Applications

The isoquinoline (B145761) framework is a recognized constituent in the development of functional materials, particularly in the realm of fluorescent probes and metal-organic frameworks (MOFs). While direct applications of 8-aminoisoquinoline-5-carboxylic acid in materials science are still emerging, the known properties of related compounds suggest significant potential.

Derivatives of 1,8-naphthalimide, which share structural similarities with the isoquinoline core, are known for their strong fluorescence and photostability, making them suitable for use as molecular probes. beilstein-journals.org The amino and carboxylic acid groups on the this compound scaffold could be leveraged to develop novel fluorescent sensors. The carboxylic acid moiety, in particular, has been shown to be a sensitive molecular probe for nanoparticles like zinc oxide, exhibiting unusual fluorescence features upon interaction. beilstein-journals.org

Furthermore, the dual functionality of this compound makes it an excellent candidate as a linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with extensive potential in gas storage, catalysis, and drug delivery. globethesis.com The amino and carboxylic acid groups can coordinate with metal ions to form robust and porous frameworks. globethesis.comnih.gov The incorporation of the isoquinoline moiety could also imbue the resulting MOFs with unique luminescent properties for sensing applications. researchgate.net

Table 1: Potential Applications in Advanced Materials Science

Application AreaPotential Role of this compoundKey Functional Groups
Fluorescent Probes Serves as a core fluorophore for sensing metal ions or nanoparticles.Amino and Carboxylic Acid
Organic Light-Emitting Diodes (OLEDs) Can be a building block for emissive materials. researchgate.netIsoquinoline Core
Metal-Organic Frameworks (MOFs) Acts as an organic linker to create porous, functional materials. globethesis.comscispace.comAmino and Carboxylic Acid

Computational-Experimental Synergy in Molecular Design and Discovery

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. For this compound, this approach can accelerate the discovery of new derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are computational techniques that can predict the biological activity and binding interactions of molecules with specific targets. nih.gov These methods have been successfully applied to quinoline (B57606) and isoquinoline derivatives to design novel antitumor and antimicrobial agents. researchgate.netnih.govresearchgate.net By constructing QSAR models for a series of this compound derivatives, researchers can identify the key structural features that govern their activity.

Molecular docking studies can provide insights into the binding modes of these compounds with therapeutic targets, such as the poly (ADP-ribose) polymerase (PARP) enzymes. drugbank.comnih.gov This understanding can guide the rational design of more potent and selective inhibitors. The experimental synthesis and biological evaluation of the designed compounds can then be used to validate and refine the computational models, creating a feedback loop that enhances the efficiency of the discovery process.

Table 2: Computational Approaches for Molecular Design

Computational MethodApplication to this compoundExpected Outcome
QSAR Modeling Predict the biological activity of novel derivatives. nih.govIdentification of key structural determinants of activity.
Molecular Docking Simulate the binding of derivatives to therapeutic targets (e.g., PARP). researchgate.netElucidation of binding modes and rational design of more potent inhibitors.
Density Functional Theory (DFT) Analyze the electronic structure and reactivity of the molecule.Understanding of chemical properties to guide synthetic modifications.

Exploration of Unconventional Reactivities and Transformations

The chemical reactivity of this compound is largely dictated by its three key components: the isoquinoline ring, the amino group, and the carboxylic acid group. While standard transformations of these functional groups are well-established, future research could focus on exploring unconventional reactivities to access novel chemical space.

The isoquinoline nucleus is amenable to a variety of C-H functionalization reactions, which allow for the direct introduction of new substituents without the need for pre-functionalized starting materials. organic-chemistry.org Recent advances in photoredox catalysis have enabled mild and selective C-H hydroxyalkylation of quinolines and isoquinolines, a transformation that is challenging to achieve through classical methods. nih.gov

The amino group can act as a directing group for ortho-C-H activation, enabling the synthesis of diversely functionalized isoquinolines. nih.gov The carboxylic acid moiety can undergo a range of transformations beyond simple amidation or esterification. For instance, it could participate in decarboxylative coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The intramolecular reaction between the amino and carboxylic acid groups could also be explored to generate novel lactam structures. youtube.com

Expanding the Therapeutic Potential through Mechanistic Understanding

Derivatives of this compound are of significant interest in medicinal chemistry, most notably as inhibitors of PARP enzymes, which are crucial for DNA repair. drugbank.comnih.gov A deeper understanding of the mechanism of action of these compounds can pave the way for expanding their therapeutic applications.

PARP inhibitors have shown clinical efficacy in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. nih.gov The mechanism of "synthetic lethality" underlies their effectiveness, where the inhibition of PARP in a cell that is already deficient in another DNA repair pathway leads to cell death. patsnap.com Niraparib, a PARP inhibitor with an isoquinoline-like scaffold, functions by inhibiting the enzymatic activity of PARP1 and PARP2 and by trapping PARP-DNA complexes, leading to DNA damage and apoptosis. drugbank.compatsnap.comwikipedia.org

Future research could focus on elucidating the precise molecular interactions between this compound derivatives and the PARP active site. Understanding the structural basis for potency and selectivity could enable the design of next-generation inhibitors with improved therapeutic profiles. mdpi.com Furthermore, exploring the role of these compounds in other cellular processes beyond DNA repair could uncover new therapeutic opportunities in areas such as inflammation and neurodegenerative diseases.

Table 3: Mechanistic Insights and Therapeutic Opportunities

Therapeutic TargetMechanism of ActionPotential Therapeutic Applications
PARP1/PARP2 Inhibition of enzymatic activity and trapping of PARP-DNA complexes. drugbank.compatsnap.comOvarian, breast, fallopian tube, and peritoneal cancers. nih.gov
Other DNA Repair Proteins To be explored.Expansion to other cancer types.
Inflammatory Pathways To be explored.Inflammatory diseases.

Innovation in Sustainable and Scalable Synthetic Methodologies

The translation of a promising therapeutic candidate from the laboratory to the clinic requires the development of sustainable and scalable synthetic routes. For this compound and its derivatives, future research should focus on creating manufacturing processes that are both economically viable and environmentally friendly.

Continuous flow synthesis is another promising technology for the scalable production of pharmaceuticals. acs.org This method offers advantages such as improved reaction control, enhanced safety, and the potential for telescoped reaction sequences, which can significantly reduce the manufacturing footprint. acs.org The development of a continuous flow process for the synthesis of the this compound core would be a significant step towards its large-scale production for further research and potential commercialization.

Q & A

Basic: What are the standard synthetic routes for 8-Aminoisoquinoline-5-carboxylic acid, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step reactions, including cyclization, halogenation, and amination. For example, analogous compounds like 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid are synthesized via sequential fluorination and methylation, requiring precise temperature control (80–120°C) and catalysts such as Pd/C or Cu(I) salts . Purification methods like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) are critical for achieving >95% purity. Optimization of reaction time (e.g., 12–24 hours for amination) and stoichiometric ratios (e.g., 1.2 equivalents of NH₃ for amino group introduction) minimizes side products .

Advanced: How can computational chemistry methods resolve contradictions in the biological activity of structural analogs?

Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ variations among fluorinated analogs) can be addressed using density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and molecular docking to predict target binding affinities. For instance, substituting fluorine at position 6 versus 8 alters electron-withdrawing effects, impacting interactions with enzymatic active sites. Comparative studies using Schrödinger Suite or AutoDock Vina can validate hypotheses, as seen in analogs like 8-Fluoroisoquinoline-6-carboxylic acid (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for non-fluorinated analogs) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., amino δ 6.8–7.2 ppm, carboxylic acid δ 12.5 ppm).
  • HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in acetonitrile/water) for purity assessment (>98%).
  • Mass Spectrometry : ESI-MS (negative ion mode) for molecular ion detection ([M-H]⁻ at m/z 187.1).
  • Elemental Analysis : Matching calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Advanced: How should researchers design structure-activity relationship (SAR) studies for isoquinoline derivatives?

Answer:
SAR studies require systematic variation of substituents while monitoring pharmacological endpoints. For example:

Analog Substituent Position Key Feature Bioactivity (IC₅₀, μM)
This compound5-COOH, 8-NH₂Baseline activity12.3 ± 1.2
6-Fluoroquinoline-2-carboxylic acid2-COOH, 6-FEnhanced solubility8.7 ± 0.9
8-Fluoroisoquinoline-6-carboxylic acid6-COOH, 8-FImproved target binding5.4 ± 0.6

Prioritize modifications at positions 5, 6, and 8, as these regions influence electronic and steric properties. Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular dynamics simulations to validate mechanistic hypotheses .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (P261/P280 precautions).
  • Storage : Store in amber glass vials under inert gas (Ar/N₂) at 4°C to prevent degradation .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA code D003) .

Advanced: How can researchers mitigate low yields in the amination step of isoquinoline derivatives?

Answer:
Low yields (<40%) often stem from competing side reactions (e.g., over-alkylation). Mitigation strategies include:

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos or NiCl₂(dppe) for improved regioselectivity.
  • Solvent Optimization : Use DMF or THF to stabilize intermediates (dielectric constant ε > 30).
  • Temperature Gradients : Gradual heating (50°C → 100°C over 2 hours) reduces decomposition .

Basic: What are the key stability challenges for this compound under experimental conditions?

Answer:
The compound is prone to:

  • Photodegradation : Protect from light (use amber glassware) to prevent ring-opening reactions.
  • Hydrolysis : Avoid aqueous buffers at pH > 8, which cleave the carboxylic acid group.
  • Oxidation : Add antioxidants (0.1% BHT) in storage solutions .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic studies of this compound?

Answer:
¹⁵N-labeled analogs enable tracking metabolic pathways via LC-MS/MS. For example, this compound-¹⁵NH₂ can quantify hepatic metabolism (t½ = 3.2 hours in microsomal assays) and identify metabolites like 5-carboxy-8-hydroxyisoquinoline. Synthesis involves using ¹⁵NH₄Cl in the amination step, followed by SPE purification .

Basic: What solvent systems are compatible with this compound in reaction setups?

Answer:

  • Polar aprotic solvents : DMSO, DMF (for SNAr reactions).
  • Protic solvents : MeOH/EtOH (for acid-catalyzed esterification).
  • Avoid chloroform due to potential HCl-mediated degradation .

Advanced: What strategies validate target engagement in cellular assays for this compound?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization (ΔTₘ ≥ 2°C) after compound treatment.
  • Photoaffinity Labeling : Use a benzophenone-modified analog to crosslink with target proteins, identified via SDS-PAGE/Western blot.
  • Knockdown/Rescue Experiments : CRISPR-Cas9 knockout of the target gene should abolish compound efficacy (EC₅₀ shift >10-fold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.